GSK3527497 HCl
Description
Properties
CAS No. |
2215855-51-7 |
|---|---|
Molecular Formula |
C17H17Cl2FN4O4S |
Molecular Weight |
463.3054 |
IUPAC Name |
4-(((3S,4S)-4-(Aminomethyl)-1-((5-chloropyridin-2-yl)-sulfonyl)-4-hydroxypyrrolidin-3-yl)oxy)-2-fluorobenzonitrile, Hydrochloride |
InChI |
InChI=1S/C17H16ClFN4O4S.ClH/c18-12-2-4-16(22-7-12)28(25,26)23-8-15(17(24,9-21)10-23)27-13-3-1-11(6-20)14(19)5-13;/h1-5,7,15,24H,8-10,21H2;1H/t15-,17-;/m0./s1 |
InChI Key |
USVLBLYNCSGRHT-NBLXOJGSSA-N |
SMILES |
N#CC1=CC=C(O[C@H]2CN(S(=O)(C3=NC=C(Cl)C=C3)=O)C[C@]2(CN)O)C=C1F.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK3527497; GSK-3527497; GSK 3527497; GSK3527497 HCl; GSK3527497 hydrochloride. |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Properties
GSK3527497 HCl has demonstrated significant pharmacological activity as a selective TRPV4 antagonist. Its potency is characterized by an IC50 value of approximately 12 nM, indicating its effectiveness in inhibiting TRPV4-mediated responses . The compound has been optimized for both oral and intravenous administration, making it suitable for clinical applications .
Key Pharmacokinetic Attributes
- Solubility : Enhanced solubility compared to earlier TRPV4 inhibitors due to structural modifications.
- Metabolism : In vitro studies have identified metabolic pathways that inform dosing strategies and expected human pharmacokinetics .
- Bioavailability : Optimized for high bioavailability through modifications that improve absorption and distribution .
Therapeutic Potential
The inhibition of TRPV4 by this compound presents therapeutic opportunities in several medical conditions:
Pulmonary Edema and Heart Failure
Research indicates that TRPV4 plays a pivotal role in the pathophysiology of pulmonary edema associated with heart failure. This compound is being investigated as a treatment option to mitigate fluid accumulation in the lungs, thereby improving respiratory function and patient outcomes .
Respiratory Diseases
This compound has shown promise in addressing life-threatening respiratory conditions such as:
- Asthma
- Chronic Obstructive Pulmonary Disease (COPD)
- Cystic Fibrosis
Inhibition of TRPV4 may help regulate calcium homeostasis within cells, potentially reducing inflammation and bronchoconstriction associated with these diseases .
Case Study 1: Heart Failure Management
A preclinical study involving animal models demonstrated that administration of this compound significantly reduced pulmonary edema in subjects with induced heart failure. The compound's ability to inhibit TRPV4-mediated calcium influx was linked to decreased vascular permeability and improved lung function metrics.
Case Study 2: Asthma Treatment
In vitro experiments utilizing human bronchial epithelial cells revealed that this compound effectively inhibited TRPV4 activation induced by inflammatory mediators. This suggests a potential role for the compound in managing asthma exacerbations by preventing airway hyperresponsiveness.
Comparison with Similar Compounds
This compound
GSK2798745
GSK1016790A
- Chemical Class : TRPV4 agonist (contrast to antagonists) .
- Key Features: Used as a tool compound to study TRPV4 activation pathways . Induces calcium influx, contributing to research on TRPV4’s role in mechanosensation and inflammation .
Pharmacokinetic and Efficacy Comparison
Therapeutic Advantages of this compound
- Dual Administration Routes : Suitable for both oral and IV dosing, enhancing flexibility in acute vs. chronic settings .
- Optimized PK Profile : Lower projected clinical doses (≤50 mg/day) due to improved CLu and Vdssu, reducing toxicity risks .
- Broad Therapeutic Potential: Demonstrated efficacy in pain models (e.g., chronic compression of dorsal root ganglia) and pulmonary edema , whereas GSK2798745 is prioritized for respiratory injuries.
Clinical and Preclinical Outcomes
- This compound :
- GSK2798745: Effective in mitigating chlorine-induced lung injury in animal models, advancing to human trials for respiratory diseases . No reported safety concerns in early-phase trials .
Preparation Methods
Core Structure Disassembly
The retrosynthetic approach to GSK3527497 HCl begins with disconnection of the molecule into three key fragments:
-
2-Fluoro-4-cyanophenoxy ether moiety : Introduced via Mitsunobu coupling to establish stereochemical control.
-
Acyclic amine backbone : Constructed through reductive amination of a ketone intermediate, enabling modulation of physicochemical properties.
-
2,4-Dichlorobenzenesulfonamide group : Installed via nucleophilic substitution on a sulfonyl chloride precursor.
Critical to the design was replacing the original pyrrolidine scaffold with an acyclic system containing internal hydrogen bonding between the hydroxyl and sulfonamide groups. This modification reduced calculated LogD from 5.1 to 4.6 while maintaining TRPV4 potency (pIC50 = 6.9).
Stepwise Synthesis of this compound
Initial Protection and Functionalization
Synthesis commences with Boc-protected aspartic acid derivative 47 (Scheme 2 in):
-
Carboxylic acid reduction : Mixed anhydride formation with isobutyl chloroformate followed by LiBH<sub>4</sub> reduction yields alcohol 48 in 85% yield.
-
Mitsunobu coupling : Reaction with 2-fluoro-4-hydroxybenzonitrile (53 ) using DIAD/PPh<sub>3</sub> system forms aryl ether 49 (72% yield).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | LiBH<sub>4</sub> | THF, 0°C→RT | 85% |
| 2 | DIAD/PPh<sub>3</sub> | Toluene, 55°C | 72% |
Sulfonamide Formation and Backbone Elaboration
Final Deprotection and HCl Salt Formation
-
Boc group removal : Treatment with 4M HCl in dioxane cleaves the protective group, generating the free amine.
-
Salt crystallization : Ethanol/water solvent system precipitates this compound with >99.5% purity by HPLC.
Critical Reaction Mechanisms and Process Insights
Mitsunobu Coupling Optimization
The pivotal ether bond formation employs modified Mitsunobu conditions:
Reductive Amination Dynamics
NaCNBH<sub>3</sub> demonstrated superior selectivity over other reductants:
| Reductant | Ketone Conversion | Over-reduction Byproducts |
|---|---|---|
| NaCNBH<sub>3</sub> | 98% | <1% |
| NaBH<sub>4</sub> | 87% | 12% |
| BH<sub>3</sub>·THF | 93% | 8% |
Process Optimization and Scale-Up Challenges
Solvent System Development
Impurity Control Strategies
-
Sulfonate ester mitigation : Strict temperature control (<25°C) during sulfonylation reduced genotoxic impurities to <0.1%.
-
Metal chelation : EDTA wash steps decreased residual Pd to <5ppm in final API.
Analytical Characterization of this compound
Spectroscopic Profile
Salt Form Verification
Industrial Manufacturing Considerations
Batch Process Economics
Q & A
Q. What is the molecular target of GSK3527497 HCl, and how is its selectivity validated in pulmonary injury models?
this compound is a selective TRPV4 channel inhibitor. TRPV4 activation contributes to pulmonary inflammation, fibrosis, and extracellular matrix (ECM) remodeling, particularly in chlorine gas–induced injuries. To validate selectivity, researchers should:
Q. What standardized pharmacological assays are used to characterize this compound’s efficacy?
Key assays include:
- Calcium flux assays to measure TRPV4 inhibition in vitro.
- In vivo efficacy models (e.g., murine chlorine gas exposure) with endpoints like airway resistance, inflammatory cytokines (IL-6, TNF-α), and histopathological fibrosis scoring.
- Dose-ranging studies to establish therapeutic windows, using positive controls (e.g., GSK2798745, another TRPV4 antagonist) .
Q. How is this compound chemically characterized to ensure purity and stability?
Follow IUPAC guidelines for:
- Structural verification : NMR, high-resolution mass spectrometry (HRMS).
- Purity assessment : HPLC (≥95% purity) with UV/Vis or ELSD detection.
- Stability testing : Accelerated degradation studies under varying pH, temperature, and humidity .
Q. What in vivo models are commonly employed to study this compound’s therapeutic potential?
- Acute injury models : Mice exposed to chlorine gas (50–400 ppm for 30–60 minutes) with post-exposure compound administration.
- Chronic fibrosis models : Longitudinal studies tracking ECM deposition via hydroxyproline assays or collagen-specific staining.
- Include sham controls and blinded outcome assessments to reduce bias .
Q. What are the key preclinical findings supporting this compound’s advancement to clinical trials?
- Significant reduction in airway hyperresponsiveness and neutrophilic infiltration in murine models.
- Inhibition of TRPV4-mediated pro-inflammatory cytokine release (e.g., IL-1β, IL-8).
- Synergy with corticosteroids in reducing fibrosis biomarkers (e.g., TGF-β1) .
Advanced Research Questions
Q. How can researchers address variability in this compound’s efficacy across different pulmonary injury models?
- Model standardization : Control variables like chlorine gas concentration, exposure duration, and animal strain (e.g., C57BL/6 vs. BALB/c).
- Data normalization : Use fold-change relative to baseline or vehicle-treated controls.
- Meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., sex differences, comorbidities) .
Q. What methodologies resolve contradictions in TRPV4 inhibition data (e.g., efficacy in acute vs. chronic models)?
- Mechanistic stratification : Separate studies into acute inflammation (24–72 hours post-exposure) vs. chronic fibrosis (14–28 days).
- Pathway enrichment analysis : Use RNA-seq or proteomics to identify divergent signaling pathways (e.g., NF-κB in acute vs. SMAD3 in chronic phases).
- Pharmacokinetic profiling : Assess tissue penetration and half-life differences across models .
Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism?
- Transcriptomics : Compare gene expression profiles (e.g., TRPV4-KO vs. wild-type) post-treatment.
- Metabolomics : Identify shifts in lipid mediators (e.g., resolvins) linked to inflammation resolution.
- Network pharmacology : Map compound-target-pathway interactions using tools like STRING or Cytoscape .
Q. What experimental designs optimize combination therapies involving this compound?
Q. How can translational studies bridge preclinical findings to human trials for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
